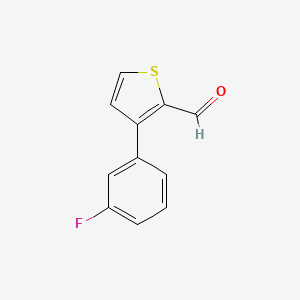

3-(3-Fluorophenyl)thiophene-2-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H7FOS |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

3-(3-fluorophenyl)thiophene-2-carbaldehyde |

InChI |

InChI=1S/C11H7FOS/c12-9-3-1-2-8(6-9)10-4-5-14-11(10)7-13/h1-7H |

InChI Key |

SNWZQYVPRJWHEY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=C(SC=C2)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 3 3 Fluorophenyl Thiophene 2 Carbaldehyde

Established Synthetic Pathways to Arylthiophene Carbaldehydes

Traditional methods for synthesizing arylthiophene carbaldehydes provide a robust foundation for obtaining the target compound. These pathways generally involve two key transformations: a cross-coupling reaction to form the aryl-thiophene linkage and a formylation reaction to introduce the aldehyde group.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds. youtube.com It is widely employed for the synthesis of 3-arylthiophenes due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of the necessary reagents. nih.govresearchgate.net In a typical synthesis of a 3-arylthiophene-2-carbaldehyde, the reaction involves the coupling of a thiophene (B33073) derivative, such as 3-bromothiophene-2-carbaldehyde, with an appropriate arylboronic acid, in this case, (3-fluorophenyl)boronic acid. rasayanjournal.co.inresearchgate.net

The catalytic cycle involves a palladium(0) species and is generally facilitated by a base. youtube.com A variety of palladium catalysts, bases, and solvent systems can be employed to optimize the reaction yield and rate. nih.govnih.govmdpi.com For instance, studies on the synthesis of analogous 4-arylthiophene-2-carbaldehydes have demonstrated the efficacy of Pd(PPh₃)₄ as a catalyst with bases like potassium carbonate or potassium phosphate (B84403) in solvent mixtures such as toluene/water or dioxane/water. nih.govmdpi.com

| Entry | Thiophene Substrate | Arylboronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) | Ref |

| 1 | 4-Bromothiophene-2-carbaldehyde | Phenylboronic ester | Pd(PPh₃)₄ | K₃PO₄ | Toluene/Water | Good | nih.gov |

| 2 | 3-Bromothiophene-2-carbaldehyde | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 93 | rasayanjournal.co.in |

| 3 | 4-Bromothiophene-2-carbaldehyde | 3,5-Bis(trifluoromethyl)phenylboronic ester | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/Water | Excellent | nih.gov |

| 4 | 4-Bromothiophene-2-carbaldehyde | p-Tolylboronic acid | Pd(PPh₃)₄ | KOH | DMF | - | nih.gov |

This table is interactive and can be sorted by column.

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including thiophenes. organic-chemistry.orgijpcbs.com The reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃). chemistrysteps.com

For the synthesis of 3-(3-Fluorophenyl)thiophene-2-carbaldehyde, this reaction would be applied to a 3-(3-fluorophenyl)thiophene (B12855819) precursor. The key challenge in the formylation of 3-substituted thiophenes is controlling the regioselectivity. Electrophilic substitution can occur at either the C2 or C5 position. The outcome is influenced by the electronic and steric properties of the substituent at the 3-position and the steric bulk of the Vilsmeier reagent itself. researchgate.net For many 3-alkylthiophenes, formylation tends to favor the C2 position, which is the desired outcome for the target molecule. researchgate.net

Regioselective Synthesis Strategies for 3-Substituted Thiophene Derivatives

Achieving the correct substitution pattern on the thiophene ring is critical. The synthesis of 3-substituted thiophenes often requires regioselective strategies to ensure substituents are placed at the desired positions. One powerful technique is the regiocontrolled metalation of a 3-substituted thiophene. For example, using specific bases like the Knochel-Hauser base (TMPMgCl·LiCl) can selectively deprotonate the C5 position of a 3-substituted thiophene, allowing for subsequent reaction with an electrophile. acs.org

Alternatively, a chemo- and regioselective bromine/lithium exchange can be employed, starting from polybrominated thiophenes. mdpi.com This approach allows for the sequential and controlled introduction of different functional groups. For instance, starting with 2,3,5-tribromothiophene, a selective bromine-lithium exchange at the most reactive α-position (C2) can be performed, followed by quenching with an electrophile. Subsequent selective exchanges at other positions allow for the construction of complex substitution patterns, providing a route to the necessary 3-bromo-2-(protected carbaldehyde)thiophene intermediate required for a Suzuki-Miyaura coupling. mdpi.com

Modern Advances in Synthetic Approaches

Recent advancements in synthetic chemistry have focused on improving the efficiency, speed, and environmental footprint of chemical reactions. These modern approaches are applicable to the synthesis of this compound.

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates, often leading to higher yields and cleaner reaction profiles. The Suzuki-Miyaura coupling is particularly amenable to microwave heating. acs.orgnih.gov Studies have shown that solvent-free, microwave-assisted Suzuki couplings for the synthesis of thiophene oligomers can be accomplished in minutes, compared to hours required for conventional heating methods. nih.govresearchgate.net This rapid and efficient methodology can be directly applied to the palladium-catalyzed coupling of a halogenated thiophene-2-carbaldehyde (B41791) with (3-fluorophenyl)boronic acid, significantly reducing the synthesis time. acs.orgnih.gov

| Reaction Type | Key Advantage | Typical Reaction Time | Ref |

| Suzuki Coupling | Rapid & Efficient | 6-11 minutes | acs.org, nih.gov, researchgate.net |

| Gewald Reaction | Solvent-free, High Yield | Several minutes | researchgate.net |

This table highlights the advantages of microwave-assisted synthesis for relevant reaction types.

One-pot syntheses, where multiple reaction steps are performed in the same reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. While a specific one-pot protocol for this compound is not extensively documented, the principles can be applied by combining established reactions.

For example, a potential one-pot sequence could involve the regioselective lithiation of a protected 3-bromothiophene, followed by a lithium-halogen exchange and subsequent formylation with DMF in the same pot. Another possibility is a domino or tandem reaction where a single set of reagents triggers a cascade of transformations to build the target molecule. Such strategies streamline the synthetic process, making it more efficient and economically viable.

Considerations for Scalable Synthesis and Yield Optimization

The industrial production of this compound necessitates careful consideration of synthetic routes that are not only efficient in terms of yield but also economically viable and scalable. The primary methodologies for synthesizing this compound, Suzuki-Miyaura cross-coupling and Vilsmeier-Haack formylation, each present unique challenges and opportunities for optimization on a larger scale.

Key factors that significantly influence the scalability and yield of the synthesis include the choice of catalyst, solvent, base, and reaction temperature, as well as the development of efficient purification methods.

Suzuki-Miyaura Cross-Coupling Route

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds, making it a common choice for the synthesis of biaryl compounds like this compound. This route typically involves the reaction of 3-bromothiophene-2-carbaldehyde with (3-fluorophenyl)boronic acid in the presence of a palladium catalyst and a base.

The choice of palladium catalyst and its corresponding ligand is critical for achieving high yields and turnover numbers, which is especially important for cost-effective large-scale production. While tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is frequently used in laboratory-scale syntheses, its scalability can be hampered by its thermal instability and the need for relatively high catalyst loadings.

For industrial applications, more robust and active catalyst systems are often preferred. These may include palladium acetate (B1210297) (Pd(OAc)₂) combined with bulky, electron-rich phosphine (B1218219) ligands such as triphenylphosphine (B44618) (PPh₃), tricyclohexylphosphine (B42057) (PCy₃), or Buchwald's biaryl phosphine ligands. Optimizing the catalyst loading is a crucial step in process development; minimizing the amount of palladium used is essential to reduce costs and simplify purification, as residual palladium in the final product is often highly regulated, particularly in pharmaceutical applications.

Commonly used solvent systems include toluene/water, 1,4-dioxane/water, and tetrahydrofuran (B95107) (THF)/water. nih.gov The choice of base is also critical, with inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) being widely used. mdpi.com The selection of the optimal solvent and base combination often requires empirical screening to achieve the best performance for the specific substrates.

| Parameter | Condition | Effect on Yield/Scalability | Reference |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄ | Effective on a lab scale, but may have limitations in thermal stability for large-scale production. | mdpi.com |

| Catalyst | Pd(OAc)₂ with phosphine ligands | Often more stable and active, allowing for lower catalyst loadings, which is beneficial for cost and purification. | researchgate.net |

| Solvent | Toluene/Water | A common choice offering good solubility for many organic reactants. | mdpi.com |

| Solvent | 1,4-Dioxane/Water | Can improve the solubility of boronic acids and may lead to higher yields. | nih.gov |

| Base | K₃PO₄ | A strong base that is often effective in Suzuki-Miyaura couplings. | mdpi.com |

| Base | K₂CO₃ | A commonly used and cost-effective base. | researchgate.net |

Optimizing the reaction temperature and time is crucial for maximizing yield while minimizing the formation of byproducts. Suzuki-Miyaura reactions are typically conducted at elevated temperatures, often in the range of 80-100 °C, to ensure a reasonable reaction rate. However, excessively high temperatures can lead to catalyst decomposition and the formation of impurities. Careful monitoring of the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is necessary to determine the optimal reaction time and to avoid prolonged heating that could degrade the product.

Vilsmeier-Haack Formylation Route

The Vilsmeier-Haack reaction provides an alternative pathway to this compound, involving the formylation of 3-(3-fluorophenyl)thiophene. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide (B127407) such as N,N-dimethylformamide (DMF). ijpcbs.comorganic-chemistry.org

For scalable synthesis, precise control over the stoichiometry of the Vilsmeier reagent is critical. An excess of the reagent can lead to the formation of undesired byproducts, while an insufficient amount will result in incomplete conversion. The rate of addition of POCl₃ to DMF, and subsequently the addition of the pre-formed Vilsmeier reagent to the thiophene substrate, must be carefully controlled to manage the exothermic nature of the reaction and maintain a consistent temperature profile.

The work-up procedure for the Vilsmeier-Haack reaction typically involves quenching the reaction mixture with ice or water to hydrolyze the intermediate iminium salt to the desired aldehyde. On a large scale, this quenching step needs to be carefully managed to control the exotherm and ensure safe operation.

Purification of the crude product often involves extraction and subsequent crystallization or chromatography. For industrial-scale production, crystallization is generally preferred over chromatography due to its lower cost and higher throughput. Developing a robust crystallization process that consistently provides the product with the desired purity is a key aspect of scalable synthesis. A patent for the purification of a similar compound, 2-(4-fluorophenyl)thiophene, describes a method involving extraction, fractional distillation, and recrystallization from petroleum ether, which could be adapted for the target molecule.

| Parameter | Consideration | Impact on Scalability and Yield | Reference |

|---|---|---|---|

| Reagents | POCl₃ and DMF | Cost-effective and readily available, making the process economically viable. | ijpcbs.com |

| Stoichiometry | Precise control of reagent ratios | Crucial for maximizing conversion and minimizing byproduct formation. | rsc.org |

| Temperature Control | Managing exotherms during reagent addition and reaction | Essential for safety and to prevent degradation of reactants and products. | rsc.org |

| Work-up | Controlled quenching with water/ice | Important for safe operation and efficient hydrolysis of the intermediate. | wikipedia.org |

| Purification | Crystallization | More cost-effective and scalable than chromatography for achieving high purity. |

Spectroscopic Characterization and Structural Elucidation of 3 3 Fluorophenyl Thiophene 2 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Through various NMR experiments, it is possible to identify the chemical environment of individual protons and carbons, establish connectivity between atoms, and confirm the spatial relationships within the molecule.

The ¹H NMR spectrum of 3-(3-fluorophenyl)thiophene-2-carbaldehyde is expected to show distinct signals corresponding to the aldehyde proton, the two protons on the thiophene (B33073) ring, and the four protons on the 3-fluorophenyl ring.

Aldehyde Proton: The proton of the carbaldehyde group (-CHO) is highly deshielded and is expected to appear as a singlet in the downfield region of the spectrum, typically around δ 9.9–10.1 ppm. nih.govchemicalbook.com This significant downfield shift is characteristic of aldehyde protons due to the electron-withdrawing nature of the adjacent carbonyl oxygen.

Thiophene Protons: The thiophene ring contains two protons at positions 4 and 5. These protons form an AX spin system and are expected to appear as two doublets, each integrating to one proton. The proton at position 5 (H-5) would likely resonate further downfield than the proton at position 4 (H-4) due to its proximity to the sulfur atom and the aromatic system. The coupling constant between these two protons (³JHH) is typically in the range of 5.0–5.5 Hz.

Fluorophenyl Protons: The 3-fluorophenyl group gives rise to a more complex set of signals in the aromatic region (typically δ 7.0–7.8 ppm). The four aromatic protons are chemically distinct and will exhibit splitting patterns influenced by both proton-proton (H-H) and proton-fluorine (H-F) coupling. The proton ortho to the fluorine atom (H-2') is expected to show coupling to both H-4' and the fluorine atom. The proton para to the fluorine (H-6') will also show coupling. The resulting multiplets can be complex, often appearing as a doublet of triplets or a triplet of doublets, depending on the relative magnitudes of the coupling constants.

| Predicted ¹H NMR Data for this compound | |||

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -CHO | 9.9 – 10.1 | Singlet (s) | N/A |

| Thiophene H-5 | 7.8 – 8.0 | Doublet (d) | ³J(H4-H5) = 5.0–5.5 |

| Thiophene H-4 | 7.2 – 7.4 | Doublet (d) | ³J(H5-H4) = 5.0–5.5 |

| Phenyl H-2', H-4', H-5', H-6' | 7.0 – 7.8 | Multiplets (m) | H-H and H-F coupling |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of 11 distinct carbon signals are expected, as there is no molecular symmetry.

Carbonyl Carbon: The aldehyde carbonyl carbon is the most deshielded carbon and is expected to appear significantly downfield, typically in the range of δ 180–185 ppm. rsc.org

Thiophene Carbons: The four carbons of the thiophene ring will have distinct chemical shifts. The carbon bearing the aldehyde group (C-2) and the carbon bearing the phenyl group (C-3) will be significantly deshielded. The chemical shifts for thiophene carbons typically appear between δ 120–145 ppm. chemicalbook.com

Fluorophenyl Carbons: The six carbons of the fluorophenyl ring will produce six signals. The carbon directly bonded to the fluorine atom (C-3') will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 240–250 Hz. The other carbons in the ring will also exhibit smaller C-F couplings over two, three, and four bonds (²JCF, ³JCF, ⁴JCF). organicchemistrydata.org

| Predicted ¹³C NMR Data for this compound | |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CHO | 180 – 185 |

| Thiophene C-2, C-3, C-4, C-5 | 120 – 145 |

| Phenyl C-1' to C-6' | 114 – 165 (with C-F coupling) |

¹⁹F NMR is a highly sensitive technique used specifically to analyze the chemical environment of fluorine atoms within a molecule. researchgate.netrsc.org Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, this technique is particularly powerful for fluorinated compounds. For this compound, the ¹⁹F NMR spectrum would show a single resonance, confirming the presence of one fluorine environment. The chemical shift for a fluorine atom on a benzene (B151609) ring is typically observed in the range of δ -110 to -115 ppm relative to a CFCl₃ standard. colorado.edunih.gov This signal would be split into a multiplet due to coupling with the ortho and meta protons on the phenyl ring.

Two-dimensional (2D) NMR experiments are indispensable for the definitive assignment of ¹H and ¹³C signals and for piecing together the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are spin-coupled. Key expected correlations would include the one between the thiophene protons H-4 and H-5, as well as multiple correlations among the four protons of the 3-fluorophenyl ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. It would be used to definitively assign each protonated carbon in the thiophene and fluorophenyl rings by linking the already assigned proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range connectivity (typically over two or three bonds) between protons and carbons. researchgate.net Key correlations would be expected from the aldehyde proton to the thiophene carbons C-2 and C-3, confirming the position of the aldehyde group. Correlations from the thiophene protons (H-4, H-5) to other thiophene carbons would confirm the ring assignments. Most importantly, HMBC correlations between protons on the fluorophenyl ring and carbons on the thiophene ring (and vice-versa) would provide unequivocal proof of the connectivity between the two ring systems at the C-3 position.

Infrared (IR) Spectroscopy for Vibrational Mode Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. msu.edu The IR spectrum of this compound is expected to display several characteristic absorption bands.

C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl (C=O) stretching vibration is expected in the region of 1665–1705 cm⁻¹. The conjugation of the carbonyl group with the thiophene ring typically shifts this absorption to a lower wavenumber compared to a saturated aldehyde. researchgate.netvscht.cz

C-H Stretch: Aromatic C-H stretching vibrations from both the thiophene and phenyl rings are expected to appear as a group of bands just above 3000 cm⁻¹ (typically 3030–3100 cm⁻¹). The aldehyde C-H stretch typically shows one or two weaker bands in the region of 2720–2850 cm⁻¹. vscht.cz

C=C Stretch: Aromatic carbon-carbon double bond stretching vibrations within the thiophene and phenyl rings will produce several medium to weak bands in the 1400–1600 cm⁻¹ region. globalresearchonline.net

C-F Stretch: A strong absorption band corresponding to the carbon-fluorine bond stretch is expected in the fingerprint region, typically between 1100 and 1250 cm⁻¹.

| Predicted IR Absorption Bands for this compound | |

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3030 – 3100 |

| Aldehyde C-H Stretch | 2720 – 2850 |

| Aldehyde C=O Stretch | 1665 – 1705 |

| Aromatic C=C Stretch | 1400 – 1600 |

| C-F Stretch | 1100 – 1250 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry (MS) provides information about the molecular weight and molecular formula of a compound and offers insights into its structure through the analysis of fragmentation patterns. researchgate.net The molecular formula for this compound is C₁₁H₇FOS, with a calculated molecular weight of approximately 206.24 g/mol . chiralen.com

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, a prominent molecular ion peak would be expected at a mass-to-charge ratio (m/z) of 206. The presence of a sulfur atom would also give rise to a characteristic M+2 isotope peak (at m/z 208) with an intensity of about 4.4% relative to the M⁺ peak, reflecting the natural abundance of the ³⁴S isotope.

Fragmentation Patterns: The fragmentation of the molecular ion would likely proceed through several characteristic pathways for aromatic aldehydes. libretexts.org

Loss of a Hydrogen Radical (M-1): A peak at m/z 205, corresponding to the loss of the hydrogen atom from the aldehyde group, is a common fragmentation for aldehydes.

Loss of the Aldehyde Group (M-29): Cleavage of the bond between the thiophene ring and the carbonyl group would result in the loss of a CHO radical, leading to a significant fragment at m/z 177.

Loss of Carbon Monoxide (M-28): Following the initial loss of a hydrogen radical, the resulting cation can lose a molecule of carbon monoxide (CO), yielding a fragment at m/z 177.

Further fragmentation would involve cleavage of the thiophene and fluorophenyl rings, leading to smaller characteristic ions.

| Predicted Mass Spectrometry Fragments for this compound | |

| m/z Value | Proposed Fragment Identity |

| 208 | [M+2]⁺ (³⁴S isotope peak) |

| 206 | [M]⁺ (Molecular Ion) |

| 205 | [M-H]⁺ |

| 177 | [M-CHO]⁺ or [M-H-CO]⁺ |

| 95 | [C₆H₅F]⁺ (Fluorophenyl cation) |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

The electronic absorption spectrum of this compound is expected to be characterized by intense absorption bands in the ultraviolet (UV) region, arising from π → π* and n → π* electronic transitions within the molecule's chromophore. The chromophore consists of the thiophene ring conjugated with both the phenyl ring and the carbaldehyde group.

The primary electronic transitions anticipated are:

π → π transitions:* These are typically high-intensity absorptions resulting from the promotion of an electron from a bonding π orbital to an antibonding π* orbital. The extended conjugation between the thiophene, phenyl ring, and carbonyl group would lead to a bathochromic (red) shift, moving the absorption maxima (λmax) to longer wavelengths compared to the individual unconjugated chromophores. For substituted 2-thiophenecarboxaldehydes, these transitions are generally observed in the 250–350 nm range.

n → π transitions:* These lower-intensity absorptions involve the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital. These transitions typically appear as a shoulder on the main π → π* absorption band at a longer wavelength, often above 300 nm.

The substitution pattern on the phenyl ring can influence the absorption maxima. While a fluorine atom at the meta position, as in this compound, is not expected to cause a significant shift compared to an unsubstituted phenyl ring, its electronic effects could subtly modulate the energy of the molecular orbitals involved in the transitions.

To illustrate the expected absorption ranges, the following table presents UV-Vis data for related arylthiophene derivatives.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type |

| 2-Thiophenecarboxaldehyde | Hexane | 260, 285 | 9,500, 7,000 | π → π |

| 3-Phenylthiophene | Ethanol | 282 | 12,000 | π → π |

| 5-Phenylthiophene-2-carbaldehyde | Chloroform | 335 | - | π → π* |

This table is illustrative and compiled from typical values for related compounds. Specific values for this compound may vary.

X-ray Crystallography for Solid-State Structural Analysis

The solid-state structure of this compound, as would be determined by single-crystal X-ray diffraction, is anticipated to reveal key details about its molecular conformation and intermolecular interactions. Based on crystallographic studies of similar 3-arylthiophene derivatives, several structural features can be predicted.

The molecule is expected to adopt a largely planar conformation, driven by the steric and electronic advantages of maximizing π-orbital overlap across the conjugated system. The dihedral angle between the thiophene and the 3-fluorophenyl rings would be a critical parameter. In many related structures, this angle is relatively small, indicating a near-coplanar arrangement. However, crystal packing forces can sometimes lead to a more twisted conformation.

The crystal packing is likely to be governed by a combination of weak intermolecular interactions, such as C–H···O hydrogen bonds involving the carbaldehyde oxygen, and π–π stacking interactions between the aromatic rings of adjacent molecules. The fluorine substituent may also participate in C–H···F interactions, further stabilizing the crystal lattice.

Below is a table summarizing typical crystallographic data for a related arylthiophene derivative, which serves as a model for what might be expected for this compound.

| Parameter | Example: 2-(4-Fluorophenyl)thiophene |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.89 |

| b (Å) | 7.65 |

| c (Å) | 18.45 |

| β (°) | 95.2 |

| Z (molecules/unit cell) | 4 |

| Key Feature | Near-coplanar arrangement of thiophene and phenyl rings. |

This data is for an exemplary compound and is intended to provide a general framework for the expected crystallographic parameters of this compound.

Computational Chemistry and Theoretical Investigations of 3 3 Fluorophenyl Thiophene 2 Carbaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly using Density Functional Theory (DFT), would be employed to determine the optimized molecular geometry of 3-(3-Fluorophenyl)thiophene-2-carbaldehyde. These calculations would yield precise data on bond lengths, bond angles, and dihedral angles. The results would reveal the planarity between the thiophene (B33073) and fluorophenyl rings and the orientation of the carbaldehyde group. Such studies typically utilize various functionals (like B3LYP) and basis sets (like 6-311++G(d,p)) to achieve a balance between accuracy and computational cost. The electronic structure analysis would involve examining the distribution of electron density and the molecular electrostatic potential (MEP) map, which identifies electrophilic and nucleophilic sites on the molecule.

Frontier Molecular Orbital (FMO) Analysis and Electronic Properties

This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of the HOMO and LUMO are crucial for understanding the molecule's chemical reactivity and electronic properties. The HOMO-LUMO energy gap (ΔE) is a key parameter indicating the molecule's kinetic stability and the energy required for electronic excitation. A smaller energy gap generally suggests higher reactivity. FMO analysis would visualize the distribution of these orbitals across the molecule, showing where electron donation (from HOMO) and acceptance (to LUMO) are most likely to occur during a chemical reaction.

Reactivity Descriptors and Conceptual DFT Parameters

From the HOMO and LUMO energy values, various global reactivity descriptors based on Conceptual DFT can be calculated. These parameters quantify different aspects of a molecule's reactivity. Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These parameters would be calculated to provide a quantitative assessment of the reactivity of this compound.

Spectroscopic Property Prediction and Correlation with Experimental Data (e.g., NMR, IR)

Theoretical calculations are powerful tools for predicting spectroscopic data. DFT methods can be used to calculate the vibrational frequencies, which correspond to the peaks in an Infrared (IR) spectrum. Similarly, Gauge-Independent Atomic Orbital (GIAO) methods are commonly used to predict the chemical shifts for 1H and 13C Nuclear Magnetic Resonance (NMR) spectra. These predicted spectra would then be compared with experimentally obtained data to confirm the molecular structure and to aid in the assignment of experimental signals.

Theoretical Evaluation of Non-Linear Optical (NLO) Properties

The NLO properties of a molecule are determined by its response to an applied electric field. Computational methods can predict key NLO parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). Molecules with significant NLO properties, often characterized by a large β value, are of interest for applications in optoelectronics and photonics. These properties are highly dependent on the molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. A theoretical study would calculate these values to assess the potential of this compound as an NLO material.

Conformational Analysis and Energy Landscape Studies

This type of study investigates the different spatial arrangements (conformations) of the molecule and their relative energies. For this compound, the primary focus would be on the rotation around the single bond connecting the thiophene and fluorophenyl rings, as well as the orientation of the carbaldehyde group. By performing a potential energy surface (PES) scan, researchers can identify the most stable (lowest energy) conformer and any energy barriers to rotation. This information is critical for understanding the molecule's flexibility and its preferred shape, which influences its physical properties and biological activity.

Future Research Directions and Emerging Opportunities for 3 3 Fluorophenyl Thiophene 2 Carbaldehyde

Development of Novel and Sustainable Synthetic Methodologies

Current syntheses of 3-arylthiophene-2-carbaldehydes, including the target compound, predominantly rely on palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. nih.govresearchgate.netmdpi.com While effective, these methods often involve pre-functionalized starting materials (e.g., brominated thiophenes), stoichiometric organometallic reagents, and potentially costly palladium catalysts. Future research should pivot towards more sustainable and atom-economical synthetic strategies.

A significant opportunity lies in the realm of C-H bond activation . Direct arylation of the thiophene (B33073) C-H bond would eliminate the need for halogenated precursors, reducing waste and synthetic steps. mdpi.comnih.govnih.govrsc.org Research into regioselective C-H functionalization at the 3-position of a thiophene-2-carbaldehyde (B41791) derivative would be a particularly valuable advancement.

Furthermore, the adoption of flow chemistry presents a promising avenue for the synthesis of 3-(3-Fluorophenyl)thiophene-2-carbaldehyde. Continuous-flow processes can offer enhanced safety, improved reaction control, higher yields, and easier scalability compared to traditional batch methods. researchgate.netnih.govmdpi.comnih.gov Investigating the translation of current synthetic protocols or the development of new ones tailored for flow reactors could significantly improve the efficiency and industrial viability of producing this compound. lianhe-aigen.com

Additional sustainable approaches to explore include:

Photocatalysis: Utilizing visible light to drive the synthesis, potentially under milder conditions and with novel reactivity. rsc.orgrsc.org

Green Solvents: Replacing conventional organic solvents with more environmentally benign alternatives like water or bio-derived solvents.

Heterogeneous Catalysis: Developing recyclable solid-supported catalysts to minimize metal contamination in the final product and reduce costs.

| Methodology | Potential Advantages | Key Research Focus |

| C-H Activation | Higher atom economy, fewer synthetic steps, reduced waste. | Achieving high regioselectivity at the thiophene 3-position. |

| Flow Chemistry | Enhanced safety, scalability, process control, and efficiency. | Optimization of reaction parameters and reactor design. researchgate.net |

| Photocatalysis | Use of renewable energy, mild reaction conditions. | Development of efficient photocatalytic systems for C-C bond formation. |

Exploration of Advanced Catalytic Transformations

The aldehyde functional group in this compound is a gateway to a multitude of chemical transformations. Moving beyond classical condensation reactions, future research can explore sophisticated catalytic methods to generate novel and high-value molecules.

Asymmetric catalysis represents a major area of opportunity. The development of catalytic asymmetric additions (e.g., allylation, aldol, cyanation) to the aldehyde would provide enantiomerically enriched chiral alcohols and other derivatives. nih.govrsc.org These chiral building blocks are of immense interest in medicinal chemistry and materials science.

Photoredox catalysis offers another modern tool to unlock new reactivity. Synergistic photoredox and organocatalysis could enable novel transformations such as the direct β-alkylation of the aldehyde or its participation in radical-mediated multicomponent reactions, creating complex molecular architectures that are otherwise difficult to access. nih.govacs.orgmanchester.ac.ukdocumentsdelivered.comnih.gov

| Catalytic Approach | Potential Outcome | Research Direction |

| Asymmetric Catalysis | Enantiomerically pure chiral alcohols and derivatives. | Design of chiral catalysts for stereoselective nucleophilic additions. rsc.org |

| Photoredox Catalysis | Novel C-C bond formations, access to radical intermediates. | Exploring synergistic catalytic cycles for unique functionalizations. nih.govacs.org |

| Multicomponent Reactions | Rapid construction of molecular complexity from simple precursors. | Designing new reaction cascades involving the title compound. |

Design of Next-Generation Functional Materials Based on the Compound

Thiophene-based molecules are cornerstones of organic electronics due to their excellent charge transport properties. nih.govrsc.orgrsc.org The this compound core is an ideal building block for next-generation functional materials. The 3-aryl substitution provides a means to tune the electronic properties and solid-state packing, while the aldehyde group serves as a versatile handle for polymerization or functionalization.

Future research should focus on utilizing this compound to create:

Conjugated Polymers: The aldehyde can be used in condensation polymerizations (e.g., with amine or methylene-activated compounds) to create novel conjugated polymers. These materials could find applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and light-emitting diodes (OLEDs). uwaterloo.caacs.org The fluorine atom can also enhance intermolecular interactions and improve device performance.

Chemosensors: The aldehyde group can be derivatized to act as a binding site for specific analytes. Integration into a conjugated system allows for the transduction of a binding event into a detectable optical or electronic signal, forming the basis of highly sensitive chemical sensors.

Photocatalysts: Thiophene-containing conjugated microporous polymers have shown promise as heterogeneous photocatalysts. rsc.org The title compound could be incorporated into such frameworks to create stable, recyclable, metal-free photocatalysts for organic transformations or environmental remediation. rsc.org

Integration into Complex Supramolecular Architectures

Supramolecular chemistry, which involves the assembly of molecules through non-covalent interactions, offers a bottom-up approach to creating complex, functional systems. The structural features of this compound make it an excellent candidate for integration into such architectures.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): The aldehyde can be converted into a carboxylic acid or other linking groups, making the molecule a suitable ligand for the construction of MOFs or a building block for COFs. acs.orgbohrium.comrsc.orgmdpi.comgoogle.com Thiophene-based frameworks are being explored for gas storage, catalysis, and sensing. acs.orgmdpi.com The fluorophenyl group could modulate the pore environment and functionality of the resulting framework.

Self-Assembled Monolayers: The ability of thiophenes to form ordered structures on surfaces is well-documented. nih.gov Derivatives of the title compound could be designed to self-assemble on conductive or semiconductive surfaces, creating functional interfaces for molecular electronics or biosensors.

Liquid Crystals and Gels: Appropriate modification of the core structure could lead to molecules that exhibit liquid crystalline phases or form supramolecular gels. These soft materials are of interest for applications in displays, sensors, and drug delivery. The interplay of π-π stacking from the thiophene rings and dipole-dipole interactions from the fluoro and carbonyl groups could drive the formation of these ordered phases. rsc.orgcapes.gov.bruh.edubeilstein-journals.org

Synergistic Approaches Combining Experimental and Computational Chemistry for Rational Design

The future development of applications for this compound and its derivatives will be significantly accelerated by a close synergy between experimental synthesis and computational modeling. nih.gov Rational design, guided by theoretical predictions, can save considerable time and resources.

Computational chemistry , particularly using methods like Density Functional Theory (DFT), can be employed to:

Predict Electronic Properties: Calculate HOMO/LUMO energy levels to predict the electronic and optical properties of new polymers or materials before synthesis. researchgate.net

Model Supramolecular Interactions: Simulate how molecules will pack in the solid state or self-assemble, guiding the design of crystalline materials or supramolecular structures. nih.gov

Elucidate Reaction Mechanisms: Understand the pathways of novel catalytic transformations, enabling the optimization of reaction conditions and catalyst design.

Screen for Biological Activity: Use molecular docking and other computational tools to predict the binding affinity of derivatives to biological targets, guiding the synthesis of new potential therapeutic agents. nih.gov

By creating a feedback loop where computational predictions guide experimental work, and experimental results validate and refine computational models, researchers can accelerate the discovery of new materials and applications based on the this compound scaffold. acs.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(3-Fluorophenyl)thiophene-2-carbaldehyde, and what key reaction conditions must be optimized?

- Methodological Answer : The Vilsmeier-Haack reaction is widely used, involving thiophene derivatives, dimethylformamide (DMF), and phosphorus oxychloride (POCl₃). Critical optimizations include:

- Maintaining anhydrous conditions (toluene as solvent under nitrogen atmosphere)

- Temperature control (0–5°C during POCl₃ addition) to prevent side reactions

- Stoichiometric ratio of POCl₃ to substrate (1.2:1) for maximal aldehyde yield

- Post-reduction quenching with aqueous sodium acetate to stabilize the aldehyde group .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water mobile phase (≥98% purity threshold)

- NMR : Compare ¹H/¹³C NMR spectra with literature data; focus on aldehyde proton (δ 9.8–10.2 ppm) and fluorophenyl coupling patterns

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ via HRMS (ESI+) with <2 ppm error .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- Store at 0–6°C in amber vials to prevent aldehyde oxidation

- Use PPE (nitrile gloves, goggles) and work in fume hoods due to POCl₃ reactivity in synthesis

- Neutralize waste with 10% sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Perform DFT calculations (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO/LUMO) and identify reactive sites

- Simulate Pd-catalyzed Suzuki-Miyaura couplings using thiophene-2-carbaldehyde as a model, comparing activation energies for fluorophenyl vs. chlorophenyl derivatives

- Validate predictions with experimental yields using Pd(PPh₃)₄ catalyst and aryl boronic acids .

Q. How can researchers resolve contradictory spectroscopic data when characterizing derivatives of this compound?

- Methodological Answer :

- NMR Discrepancies : Use variable-temperature NMR to detect rotational isomerism; employ 2D techniques (HSQC, NOESY) for ambiguous proton assignments

- Mass Spectrometry : Compare isotopic patterns with simulated data (e.g., m/z 220.0398 for C₁₁H₇FOS) to rule out adduct formation

- XRD Validation : Resolve crystal structure ambiguities via single-crystal X-ray diffraction .

Q. What strategies are effective for evaluating the biological activity of this compound in antimicrobial assays?

- Methodological Answer :

- Use CLSI microdilution protocols against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains with ciprofloxacin as a control

- Assess biofilm inhibition via crystal violet assay (OD₅₇₀ nm) and synergism with β-lactams via checkerboard assays (FIC index ≤0.5)

- Confirm membrane disruption using propidium iodide uptake measured by flow cytometry .

Q. How does the fluorine substituent influence the electronic properties of this compound compared to non-fluorinated analogs?

- Methodological Answer :

- Conduct cyclic voltammetry (CH₃CN, 0.1 M TBAPF₆) to compare oxidation potentials: fluorinated analogs show 0.2–0.3 V anodic shifts due to electron-withdrawing effects

- Analyze UV-Vis spectra (λₘₐₓ 310–330 nm) to quantify red shifts caused by conjugation with the fluorophenyl group

- Calculate Hammett σ constants (σₚ = 0.34 for 3-F-substituent) to correlate with reaction kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.